2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-16(20-22)15-7-8-23-18(15)21-12(2)5-6-13(21)3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANTWANGWJXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and subsequent cyclization to form the pyrazolopyrimidine core.
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Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole
Reagents: Acetone, ammonium acetate
Conditions: Reflux in acetic acid
Reaction: Condensation of acetone with ammonium acetate to form 2,5-dimethyl-1H-pyrrole.
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Step 2: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophene
Reagents: 2,5-dimethyl-1H-pyrrole, 2-bromo-3-thiophene
Conditions: Palladium-catalyzed cross-coupling reaction
Reaction: Coupling of 2,5-dimethyl-1H-pyrrole with 2-bromo-3-thiophene.
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Step 3: Cyclization to Form Pyrazolopyrimidine Core
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Cyclization of the intermediate with hydrazine hydrate and ethyl acetoacetate to form the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Oxidized derivatives with potential functional groups such as ketones or carboxylic acids.
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Reduction: Reduction reactions can target the nitrogen-containing heterocycles.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced forms of the compound with amine functionalities.
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Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Reagents: Halogens, alkylating agents
Conditions: Catalysts such as Lewis acids, elevated temperatures
Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms:
- Aurora Kinase Inhibition : Aurora kinases are critical for cell division and are often overexpressed in cancer cells. Compounds similar to 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine have been reported to exhibit inhibitory effects against these kinases, leading to reduced proliferation of cancer cells .
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, related compounds have shown IC50 values indicating significant efficacy against breast and lung cancer cell lines .
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess substantial antiviral properties:
- Inhibition of Viral Replication : In vitro studies have shown that similar compounds can inhibit the replication of viruses such as HIV and others by targeting viral polymerases and proteases .
Antimicrobial and Antioxidant Properties
The compound also demonstrates antimicrobial and antioxidant activities:
- Antimicrobial Efficacy : Pyrazolo derivatives have been found to exhibit broad-spectrum antimicrobial effects against various bacterial and fungal strains .
- Antioxidant Activity : These compounds can scavenge free radicals, contributing to their potential use in treating oxidative stress-related diseases .
Synthetic Transformations
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods that enhance their structural diversity and functionality:
- Functionalization Techniques : Recent advances in synthetic methodologies have allowed for the introduction of different substituents on the pyrazolo scaffold, enhancing its biological activity .
Case Studies
Several case studies illustrate the applications of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine:
Study on Anticancer Properties
A notable study evaluated the compound's cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated an IC50 value of approximately 27.6 μM, demonstrating its potential as an anticancer agent .
Evaluation of Antiviral Activity
In a study focused on antiviral efficacy against HIV-1, derivatives similar to this compound showed EC50 values ranging from 3.98 μM to 20 μM, highlighting their potential as antiviral agents .
Table 1: Biological Activities of Related Pyrazolo Compounds
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups in the bis(trifluoromethyl) derivative (CAS: 692287-82-4) significantly increase hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methyl groups .
- Solubility: The pyridinyl substituent in CAS: 439111-90-7 introduces a basic nitrogen, improving aqueous solubility over the target compound’s nonpolar methyl groups .
Biological Activity
The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.
- Molecular Formula : C18H18N4OS
- Molecular Weight : 342.43 g/mol
- CAS Number : 478258-86-5
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, particularly in relation to their interactions with specific biological targets:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit several kinases involved in cell signaling pathways. For instance, studies have shown that certain derivatives can inhibit BRAF(V600E), a mutation commonly associated with melanoma, thereby reducing tumor cell proliferation and survival .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their cytoprotective effects against oxidative stress .
- Antimicrobial Activity : A subset of pyrazolo[1,5-a]pyrimidines has demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on the compound's derivatives showed significant inhibition of cancer cell lines (e.g., A375 melanoma cells). The mechanism was attributed to the compound's ability to inhibit BRAF(V600E) kinase activity, leading to reduced cell viability and increased apoptosis markers .
Case Study 2: Antioxidant Effects
Another investigation evaluated the antioxidant capacity of a related pyrazolo[1,5-a]pyrimidine derivative. The results indicated a marked reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative damage .
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely tied to their structural components. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity:
- Position 5 and 7 Substituents : Alterations at these positions have been shown to significantly impact kinase inhibition potency and selectivity.
- Pyrrole and Thienyl Groups : The presence of these groups contributes to improved solubility and bioavailability, enhancing overall pharmacological effects .
Q & A
Q. What are the degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing (ICH guidelines) at 40°C/75% RH for 6 months. Use LC-MS to identify degradation products (e.g., hydrolysis of pyrrole rings at pH < 3) .
Specialized Research Questions
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability.
- Test derivatives in enzyme inhibition assays (e.g., kinase assays) to correlate substituents with IC₅₀ values .
Q. What green chemistry approaches minimize waste in its synthesis?
Q. How can isomers or byproducts be separated chromatographically?
Q. What challenges arise during scale-up from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
